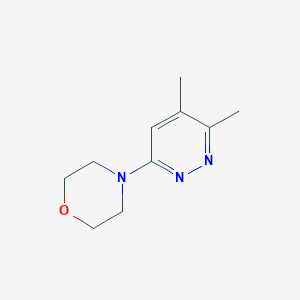![molecular formula C14H12N4O B12263316 N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B12263316.png)
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide est un composé hétérocyclique appartenant à la classe des triazolopyridines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments. La structure du this compound comprend un cycle triazole fusionné à un cycle pyridine, avec un groupe benzyle attaché à l'atome d'azote et un groupe carboxamide en position 8.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide peut être réalisée par diverses méthodes. Une approche courante implique l'utilisation d'énammononitriles et de benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur et sans additif est écologique et efficace, permettant d'obtenir le produit souhaité avec des rendements bons à excellents . La réaction implique un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et une condensation ultérieure .
Méthodes de production industrielle
La production industrielle de this compound implique généralement la mise à l'échelle de la synthèse par micro-ondes. Le procédé est optimisé pour la production à grande échelle en ajustant les temps de réaction, les températures et la puissance des micro-ondes afin de garantir des rendements et une pureté constants .
Analyse Des Réactions Chimiques
Types de réactions
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe benzyle peut être remplacé par d'autres substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de triazolopyridines substituées.
Applications De Recherche Scientifique
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme inhibiteur d'enzymes telles que JAK1, JAK2 et PHD-1 . Il se lie au site actif de ces enzymes, bloquant leur activité et modulant ainsi diverses voies biologiques. Cette inhibition peut conduire à des effets thérapeutiques, tels que la réduction de l'inflammation ou l'inhibition de la prolifération des cellules cancéreuses .
Mécanisme D'action
The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active site of these enzymes, blocking their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide peut être comparé à d'autres dérivés de triazolopyridine :
1,2,4-triazolo[3,4-b]thiadiazine : Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridine : Exhibits similar biological activities but with different molecular targets.
1,2,4-triazolo[3,4-b]pyridine : Used in the development of pharmaceuticals with various therapeutic effects.
La singularité du this compound réside dans son motif de substitution spécifique, qui lui confère des activités biologiques distinctes et en fait un composé précieux pour le développement de médicaments et d'autres applications de recherche scientifique.
Propriétés
Formule moléculaire |
C14H12N4O |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C14H12N4O/c19-14(15-9-11-5-2-1-3-6-11)12-7-4-8-18-10-16-17-13(12)18/h1-8,10H,9H2,(H,15,19) |
Clé InChI |
BTYOZUPDWSIPOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN3C2=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)


![N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
